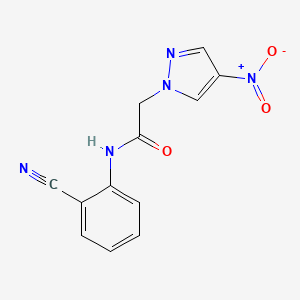

N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, derivatives of pyrazol-1-yl acetamide have been synthesized through reactions involving acetyl chloride, acrylamide precursors, and various aromatic aldehydes, leading to the formation of pyrazole and triazole rings (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as FT-IR, NMR, and LCMS, revealing detailed insights into their molecular conformations and the nature of their functional groups (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

Compounds of this nature often exhibit reactive behavior towards nucleophiles and electrophiles, facilitating the formation of coordination complexes and enabling further functionalization. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the impact of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and functional groups. Crystallographic studies have provided detailed insights into the arrangement of molecules in the solid state, showcasing the role of hydrogen bonding and π-π interactions in determining the physical characteristics of these compounds (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide-like compounds, including reactivity, stability, and chemical transformations, are central to their potential applications in synthesis and material science. Their ability to undergo various chemical reactions, such as cycloadditions, substitutions, and redox reactions, highlights their versatility in organic synthesis and potential utility in developing novel materials and pharmaceuticals (Kariuki et al., 2022).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been explored for its potential in the synthesis of new heterocycles incorporating antipyrine moiety, showing antimicrobial properties. Bondock et al. (2008) utilized it as a key intermediate for creating various compounds, such as coumarin, pyridine, pyrrole, thiazole, and others. These compounds were evaluated for their antimicrobial effects, highlighting the chemical's role in developing potential antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Coordination Complexes and Antioxidant Activity

Research on N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives has also extended into the development of novel Co(II) and Cu(II) coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their structural and antioxidant properties. The study found significant antioxidant activity for these complexes, indicating their potential for therapeutic applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Insecticidal Activity

The chemical's utility is further demonstrated in the synthesis of innovative heterocycles incorporating a thiadiazole moiety with potential insecticidal properties. Fadda et al. (2017) explored its application against the cotton leafworm, Spodoptera littoralis, providing a basis for developing new insecticidal agents. This work showcases the versatility of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in synthesizing compounds with varied biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXAHCYOFFEDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)